![molecular formula C14H11ClN2O3 B14380895 Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate CAS No. 88362-75-8](/img/structure/B14380895.png)
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is a synthetic organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a quinoline ring fused with an oxazole ring and an ethyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . This reaction forms the oxazole ring, which is then chlorinated to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or oxazole rings.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinequinone derivatives, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its antiallergic activities and potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it inhibits the release of histamine from mast cells by interfering with the signaling pathways involved in the allergic response . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester: This compound shares a similar core structure but differs in the ester group attached to the oxazole ring.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These derivatives have a styryl group instead of an ethyl acetate group.
Uniqueness
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88362-75-8 |
|---|---|
Fórmula molecular |
C14H11ClN2O3 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
ethyl 2-(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-19-12(18)7-11-17-10-6-9(15)8-4-3-5-16-13(8)14(10)20-11/h3-6H,2,7H2,1H3 |
Clave InChI |
SJKCXPIYPXDONF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
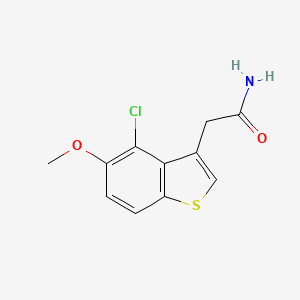
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
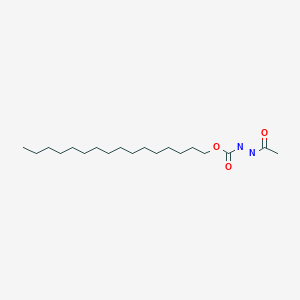
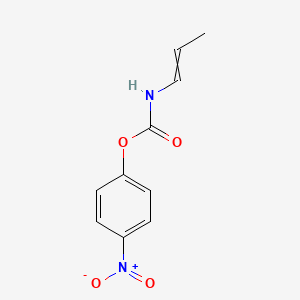
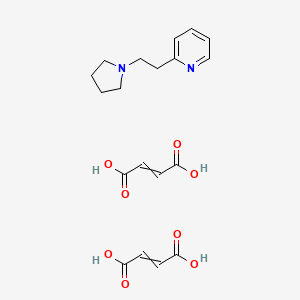
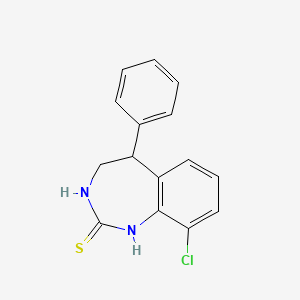
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
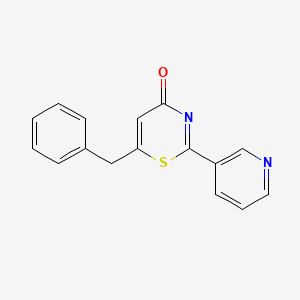
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
